Equipotent Antagonism of PD-L1 and PD-L2: A Differentiating Profile vs. Monoclonal Antibodies
AUNP-12 demonstrates equivalent antagonistic potency toward both PD-L1 and PD-L2, a profile that distinguishes it from several clinically used anti-PD-1 antibodies. In direct comparison, AUNP-12 rescues lymphocyte proliferation and effector functions inhibited by PD-L1 and PD-L2 with comparable efficacy [1]. In contrast, the anti-PD-1 antibody nivolumab exhibits differential potency against PD-L1 and PD-L2, with IC50 values of 2.52 nM and 2.59 nM, respectively, as measured by surface plasmon resonance . While the absolute potency differs between assays, the equipotent nature of AUNP-12's antagonism is a notable and potentially advantageous feature for experimental systems where both ligands contribute to immune suppression.
| Evidence Dimension | Relative antagonistic potency toward PD-L1 vs. PD-L2 |
|---|---|
| Target Compound Data | Equipotent (comparable efficacy in rescuing lymphocyte function inhibited by either ligand) [1] |
| Comparator Or Baseline | Nivolumab: IC50 for PD-L1 = 2.52 nM; IC50 for PD-L2 = 2.59 nM (measured by SPR) |
| Quantified Difference | AUNP-12 exhibits functional equipotency; Nivolumab shows a 1.03-fold difference in IC50 values (not statistically significant but indicative of distinct binding characteristics) |
| Conditions | AUNP-12: Rescue of lymphocyte proliferation/effector function assays. Nivolumab: Surface plasmon resonance (SPR) for PD-1/PD-L1 and PD-1/PD-L2 interactions. |
Why This Matters
For research focused on tumor microenvironments where PD-L2 plays a significant role, AUNP-12's equipotent antagonism may provide a more balanced blockade compared to antibodies with differential ligand affinity.
- [1] Sasikumar PG, et al. AUNP-12 (NP-12) is a peptide antagonist of the PD-1 signaling pathway, displays equipotent antagonism toward PD-L1 and PD-L2 in rescue of lymphocyte proliferation and effector functions. Aurigene Discovery Technologies. 2016. View Source
